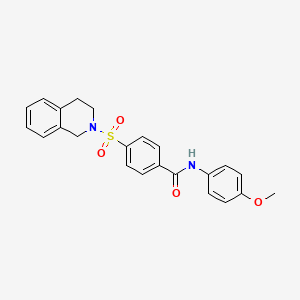

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-29-21-10-8-20(9-11-21)24-23(26)18-6-12-22(13-7-18)30(27,28)25-15-14-17-4-2-3-5-19(17)16-25/h2-13H,14-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGGZIXYGINZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of a suitable precursor to form the dihydroisoquinoline ring.

Sulfonylation: The dihydroisoquinoline intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Coupling with Benzamide: The sulfonylated dihydroisoquinoline is then coupled with 4-methoxyphenylbenzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, or other proteins involved in critical biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Methylene-linked analogs (e.g., compound 23) exhibit potent BChE inhibition, suggesting that bulkier linkers like sulfonyl groups could modulate steric interactions with enzyme pockets .

Substituent Effects :

- The 4-methoxyphenyl group in the target compound is structurally analogous to the 4-methoxyphenyl ketone in compound 14, which demonstrates high affinity for serotonin receptors . This suggests that the methoxy group’s electron-donating properties may enhance π-π stacking or hydrogen bonding with aromatic residues in target proteins.

- Halogenated substituents (e.g., bromo in compound 23) correlate with improved BChE inhibitory activity, likely due to increased hydrophobic interactions .

Biological Applications: Compounds with dihydroisoquinoline-sulfonyl-benzamide frameworks (e.g., ADAMTS-4 inhibitor in ) show nanomolar potency and high selectivity, underscoring the pharmacophore’s versatility .

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Sulfonyl-linked compounds often target metalloproteases (e.g., ADAMTS-4) or cholinesterases, with selectivity influenced by linker geometry and substituent bulk .

- Receptor Binding : The 4-methoxyphenyl group’s electron-rich nature enhances binding to serotonin receptors, as seen in compound 14, suggesting similar applications for the target compound .

- Physicochemical Properties : Sulfonyl groups may improve aqueous solubility compared to methylene-linked analogs, though this could reduce blood-brain barrier penetration .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 335.38 g/mol. The structure includes key functional groups that contribute to its biological activity:

- Dihydroisoquinoline moiety : Known for various pharmacological effects.

- Sulfonamide group : Often associated with antibacterial properties.

- Benzamide core : Common in many drugs, influencing receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

- Antioxidant Properties : The presence of the dihydroisoquinoline structure suggests potential antioxidant activity, which may protect cells from oxidative stress and inflammation.

- Receptor Modulation : The benzamide portion may interact with various receptors, potentially modulating neurotransmitter systems and influencing conditions such as depression or anxiety.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological effects:

- PARP Inhibition : In studies assessing PARP1 and PARP2 inhibition, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential .

- Cell Viability Assays : The compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a targeted therapeutic effect.

Case Studies

Several research articles have documented the efficacy of related compounds in clinical settings:

- Cancer Therapy : A study highlighted the use of dihydroisoquinoline derivatives as potent inhibitors in cancer models. These compounds showed promise in enhancing the effects of existing chemotherapeutic agents by inhibiting DNA repair pathways .

- Neuropharmacology : Research into similar benzamide derivatives indicated potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter levels .

Comparison with Related Compounds

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|---|

| This compound | Structure | PARP Inhibition | 5 - 10 | PARP1/2 |

| Compound A | Structure | Antioxidant | 15 - 20 | ROS |

| Compound B | Structure | Neurotransmitter Modulation | 10 - 15 | Various Receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.